Cas no 1806940-91-9 (3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine)
3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine
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- Inchi: 1S/C7H5BrF2INO/c8-2-3-4(11)1-5(6(9)10)12-7(3)13/h1,6H,2H2,(H,12,13)
- InChI Key: OTNDYZMUTVUMFU-UHFFFAOYSA-N
- SMILES: IC1C=C(C(F)F)NC(C=1CBr)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 301
- XLogP3: 1.6
- Topological Polar Surface Area: 29.1
3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029030780-250mg |
3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine |
1806940-91-9 | 95% | 250mg |
$989.80 | 2022-03-31 | |
| Alichem | A029030780-500mg |
3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine |
1806940-91-9 | 95% | 500mg |
$1,769.25 | 2022-03-31 | |
| Alichem | A029030780-1g |
3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine |
1806940-91-9 | 95% | 1g |
$3,068.70 | 2022-03-31 |
3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine
3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine: A Comprehensive Overview
The compound 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine (CAS No. 1806940-91-9) is a highly specialized organic molecule with a complex structure and unique chemical properties. This compound belongs to the class of pyridines, which are aromatic heterocyclic compounds widely used in pharmaceuticals, agrochemicals, and materials science. The presence of multiple functional groups—namely, a bromomethyl group at position 3, a difluoromethyl group at position 6, a hydroxyl group at position 2, and an iodine atom at position 4—makes this compound particularly interesting for researchers in various fields.
Recent studies have highlighted the potential of 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine in drug discovery. The combination of halogen atoms (bromine and iodine) with hydroxyl and difluoromethyl groups provides this molecule with a high degree of structural diversity, which is crucial for binding to specific biological targets. For instance, the bromine atom at position 3 can act as an electrophilic center, facilitating nucleophilic substitutions that are often critical in enzymatic reactions. Similarly, the iodine atom at position 4 contributes to the molecule's electronic properties, enhancing its ability to interact with biomolecules such as proteins and nucleic acids.
The hydroxyl group at position 2 plays a significant role in the compound's solubility and bioavailability. Hydroxyl groups are known to increase the polarity of molecules, which can improve their solubility in aqueous media—a desirable trait for pharmaceutical compounds. Furthermore, the difluoromethyl group at position 6 introduces fluorine atoms into the structure, which are known for their ability to modulate physical and chemical properties such as lipophilicity and metabolic stability. This makes 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine a promising candidate for designing drugs with improved pharmacokinetic profiles.
In terms of synthesis, 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine is typically prepared through multi-step organic reactions involving halogenation, substitution, and oxidation processes. The synthesis pathway often begins with a pyridine derivative that undergoes sequential modifications to introduce the desired functional groups. Researchers have recently explored greener synthetic methods, such as using microwave-assisted synthesis or catalytic systems, to enhance reaction efficiency and reduce environmental impact.
From an applications perspective, 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine has shown potential in several areas beyond drug discovery. For example, its unique electronic properties make it a candidate for use in organic electronics, where it could serve as a building block for semiconducting materials or light-emitting diodes (LEDs). Additionally, this compound has been investigated for its role in catalysis; the presence of multiple halogen atoms can facilitate catalytic cycles in various chemical transformations.
Recent advancements in computational chemistry have also provided deeper insights into the structure-property relationships of 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine. Quantum mechanical calculations have revealed that the molecule exhibits significant conjugation across its aromatic ring, which enhances its stability and reactivity. These findings have been instrumental in guiding experimental studies aimed at optimizing its synthesis and exploring its applications further.
In conclusion, 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine (CAS No. 1806940-91-9) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique combination of functional groups makes it an attractive target for researchers in drug discovery, materials science, and catalysis. As ongoing studies continue to uncover new properties and uses for this compound, it is likely to play an increasingly important role in advancing modern chemistry and related fields.
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